molecular formula C8H16N2O2 B13732475 (2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane

(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane

Cat. No.: B13732475
M. Wt: 172.22 g/mol
InChI Key: UKCJSJHYUKIVFU-HTQZYQBOSA-N
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Description

(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[222]octane is a bicyclic organic compound featuring two methoxy groups and a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of diazabicyclo[2.2.2]octane as a starting material, which undergoes methoxylation to introduce the methoxy groups at the 2 and 3 positions. The reaction conditions often include the use of methanol as a solvent and a suitable catalyst to facilitate the methoxylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and molecular recognition.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane is unique due to its specific methoxy substitutions, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2R,3R)-2,3-dimethoxy-1,4-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C8H16N2O2/c1-11-7-8(12-2)10-5-3-9(7)4-6-10/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

UKCJSJHYUKIVFU-HTQZYQBOSA-N

Isomeric SMILES

CO[C@@H]1[C@H](N2CCN1CC2)OC

Canonical SMILES

COC1C(N2CCN1CC2)OC

Origin of Product

United States

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